![molecular formula C8H16Cl2N2 B12978032 (2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydro-2,5-methanopyrrolo[3,2-c]pyridine core, which is further stabilized by the presence of two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the introduction of hydrochloride groups. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to maintain consistency and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the overall yield. The final product is usually obtained through crystallization and purification steps to ensure it meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts to increase the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds
Scientific Research Applications
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes or receptors, altering their activity and influencing downstream signaling events. Understanding these mechanisms is crucial for developing new therapeutic strategies and optimizing the compound’s use in research and industry.
Comparison with Similar Compounds
Similar Compounds
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine: The parent compound without the dihydrochloride groups.
(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine monohydrochloride: A similar compound with only one hydrochloride group.
Uniqueness
The presence of two hydrochloride groups in (2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride enhances its stability and solubility, making it more suitable for certain applications compared to its analogs. This unique feature allows for better control over its reactivity and interactions, providing advantages in both research and industrial settings.
Properties
Molecular Formula |
C8H16Cl2N2 |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1R,3R,8S)-2,6-diazatricyclo[4.3.1.03,8]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-10-4-6-3-7(5-10)9-8(1)6;;/h6-9H,1-5H2;2*1H/t6-,7+,8+;;/m0../s1 |
InChI Key |
FXQVTWMZRXETLM-ZJWYQBPBSA-N |
Isomeric SMILES |
C1CN2C[C@H]3[C@@H]1N[C@H](C3)C2.Cl.Cl |
Canonical SMILES |
C1CN2CC3C1NC(C3)C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



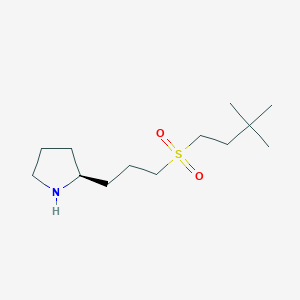
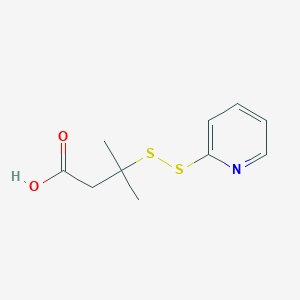

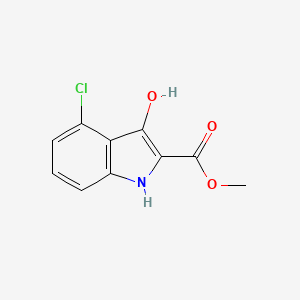
![5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile](/img/structure/B12977981.png)
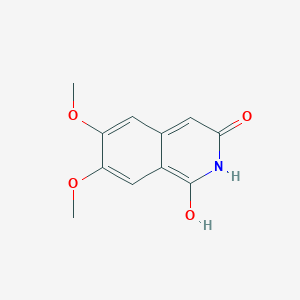
![4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977986.png)
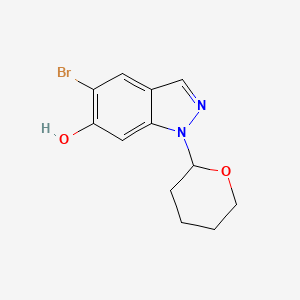

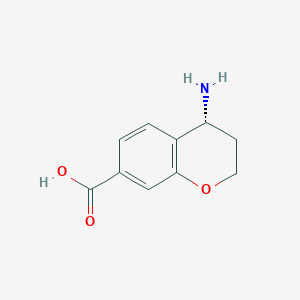
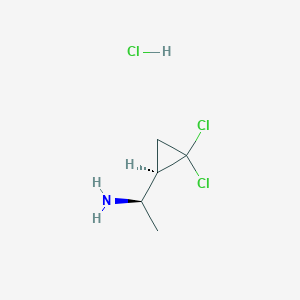
![3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12978024.png)

